N'-(4-methylbenzylidene)-2-phenoxyacetohydrazide
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Overview
Description
N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 2-phenoxyacetohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo redox reactions contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide: Similar in structure but contains a carbothioamide group instead of a phenoxy group.
(E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamides: Contains an amino group and forms metal complexes.
Uniqueness
N’-(4-methylbenzylidene)-2-phenoxyacetohydrazide is unique due to its phenoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-13-7-9-14(10-8-13)11-17-18-16(19)12-20-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDLJVYIOCEPHZ-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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